Ethyl 2-(but-3-en-1-yl)-5-iodobenzoate
Description
Properties
CAS No. |
1131587-19-3 |
|---|---|
Molecular Formula |
C13H15IO2 |
Molecular Weight |
330.16 g/mol |
IUPAC Name |
ethyl 2-but-3-enyl-5-iodobenzoate |
InChI |
InChI=1S/C13H15IO2/c1-3-5-6-10-7-8-11(14)9-12(10)13(15)16-4-2/h3,7-9H,1,4-6H2,2H3 |
InChI Key |
XLMJGGLRJSTBQF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)I)CCC=C |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)I)CCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Ethyl 2-(but-3-en-1-yl)-5-iodobenzoate with analogous ethyl benzoate derivatives, emphasizing substituent effects on reactivity and applications:
Key Observations:
Substituent-Driven Reactivity: The but-3-en-1-yl group in the target compound enables participation in Diels-Alder reactions, unlike bromomethyl or dimethylamino analogs, which favor alkylation or coordination chemistry . 5-Iodo substitution enhances electrophilicity, facilitating cross-coupling (e.g., Suzuki, Stille) compared to non-iodinated analogs like Ethyl 2-(bromomethyl)benzoate .
Ethyl 3-iodobenzoate (iodine at position 3) shows lower steric hindrance, enabling higher yields in meta-substituted coupling reactions compared to the ortho-substituted target compound .
Spectroscopic Differences: The $^{1}\text{H NMR}$ of the target compound’s but-3-en-1-yl group shows vinyl proton signals at 5.0–5.8 ppm, absent in dimethylamino or bromomethyl analogs . $^{19}\text{F NMR}$ data for difluoromethoxy derivatives (e.g., −70 to −80 ppm) distinguish them from non-fluorinated analogs .
A. Diels-Alder Reactivity
This compound’s alkenyl group acts as a dienophile in intramolecular Diels-Alder reactions, as demonstrated in cyclopentane synthesis (83% yield over three steps) . This contrasts with Ethyl 2-(dimethylamino)-5-iodobenzoate, which lacks π-bond reactivity but participates in Buchwald-Hartwig amination .
B. Cross-Coupling Efficiency
The iodine atom in the target compound enables Pd-catalyzed couplings. For example, Ethyl 2-(N-(1,3-dioxoisoindolin-2-yl)acetamido)-5-iodobenzoate (56% yield) was synthesized via iodobenzoate intermediates, highlighting iodine’s role in C–N bond formation .
C. Stability and Handling
Iodinated benzoates require protection from light and moisture, unlike bromomethyl analogs. The but-3-en-1-yl group’s double bond may necessitate storage under inert atmospheres to prevent oxidation .
Q & A
Basic Question: What are the common synthetic routes for Ethyl 2-(but-3-en-1-yl)-5-iodobenzoate?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, ethyl 2-bromo-5-iodobenzoate (CAS: 1208075-44-8) can serve as a precursor, where the bromine atom is replaced by a but-3-en-1-yl group via palladium-catalyzed cross-coupling (e.g., Heck or Suzuki reactions). Alternatively, direct alkylation of a benzoate ester using but-3-en-1-yl halides in the presence of a base (e.g., K₂CO₃) may be employed. Reaction optimization often involves solvent selection (e.g., toluene or THF) and temperature control to minimize side products .
Basic Question: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the but-3-en-1-yl group (e.g., vinyl protons at δ 5.0–5.5 ppm) and ester functionality (e.g., ethyl group triplet at δ 1.3–1.5 ppm) .
- HRMS-ESI : To verify molecular ion peaks (e.g., [M+H]+ with <5 ppm mass error) .
- X-ray crystallography : For unambiguous structural confirmation. SHELX programs are widely used for refinement, particularly for resolving stereochemical ambiguities .
Advanced Question: How can intramolecular Diels-Alder reactions be leveraged in derivatizing this compound?
Methodological Answer:
The but-3-en-1-yl group can act as a diene precursor in Diels-Alder reactions. For example, under acidic conditions (e.g., p-TsOH in toluene at 110°C), the ene group may undergo cyclization with adjacent electrophilic sites, forming bicyclic or tricyclic structures. This strategy was demonstrated in related systems to synthesize tricyclo[4.3.0.0⁴,⁹]non-7-ene derivatives with >80% yield over three steps. Solvent choice and catalyst loading are critical to suppress competing pathways .
Advanced Question: How can SHELX programs resolve crystallographic ambiguities in this compound’s derivatives?
Methodological Answer:
SHELXL is ideal for refining small-molecule structures, especially when handling high-resolution or twinned data. For example, it can model disorder in the but-3-en-1-yl chain or iodine positions. Key steps include:
- Using the TWIN command to handle twinning.
- Applying restraints for bond distances/angles in flexible regions.
- Validating refinement with R-factor convergence (<5% discrepancy).
SHELXD/SHELXE may assist in experimental phasing for novel derivatives .
Advanced Question: How to address contradictions in reaction yields during optimization?
Methodological Answer:
Discrepancies often arise from solvent polarity or catalyst efficiency. For instance, DIBAL-H reduction in THF yields over-reduced byproducts, whereas toluene selectively produces cyclopentenone intermediates (86% yield). Systematic screening via DOE (Design of Experiments) is recommended, varying parameters like solvent (polar vs. nonpolar), temperature, and catalyst load. TLC monitoring (e.g., toluene/ethyl acetate/water systems) helps track progress .
Advanced Question: What strategies enhance regioselectivity in iodobenzoate functionalization?
Methodological Answer:
The iodine atom’s steric and electronic effects direct reactivity. For example:
- Electrophilic substitution : Iodine deactivates the ring, favoring meta/para positions for further substitution.
- Cross-coupling : The iodine site can undergo Ullmann or Buchwald-Hartwig amination using CuI/Pd catalysts.
- Protection/deprotection : Temporary silyl protection of the ester group prevents undesired side reactions during iodination .
Advanced Question: How to synthesize amide derivatives from this compound?
Methodological Answer:
The ester group can be hydrolyzed to a carboxylic acid (using NaOH/HCl), followed by amide coupling. For example, treatment with 1,3-dioxoisoindolin-2-yl acetamide in the presence of EDC/HOBt yields ethyl 2-(N-(1,3-dioxoisoindolin-2-yl)acetamido)-5-iodobenzoate (56% yield). Purity is confirmed via recrystallization (ethanol) and HRMS validation .
Advanced Question: What computational tools predict the compound’s reactivity in radical reactions?
Methodological Answer:
DFT calculations (e.g., Gaussian or ORCA) model radical intermediates formed via iodine abstraction. Key parameters include:
- Bond dissociation energies (BDE) for C-I bonds (~50 kcal/mol).
- Spin density maps to identify reactive sites.
- Transition state analysis for cyclization barriers. Experimental validation via ESR spectroscopy is recommended .
Advanced Question: How to mitigate iodine loss during high-temperature reactions?
Methodological Answer:
Iodine sublimation can be minimized by:
- Using sealed reactors or reflux condensers.
- Adding iodine scavengers (e.g., Cu powder).
- Optimizing reaction time/temperature (e.g., <100°C for Diels-Alder reactions). Post-reaction analysis via ICP-MS ensures iodine retention .
Advanced Question: What green chemistry approaches apply to this compound’s synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
